3'-Fucosyllactose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

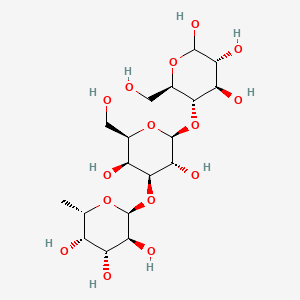

3’-Fucosyllactose is a trisaccharide composed of L-fucose, D-galactose, and D-glucose. It is one of the human milk oligosaccharides (HMOs) found in human breast milk. HMOs are known for their beneficial effects on infant health, including promoting the growth of beneficial gut bacteria and enhancing immune function .

準備方法

Synthetic Routes and Reaction Conditions: 3’-Fucosyllactose can be synthesized using enzymatic and microbial methods. The key enzyme involved in its biosynthesis is α-1,3-fucosyltransferase, which transfers fucose to lactose. Metabolic engineering strategies have been applied to enhance the yield of 3’-Fucosyllactose using engineered Escherichia coli .

Industrial Production Methods: Industrial production of 3’-Fucosyllactose involves the use of engineered microbial strains in bioreactors. The process includes optimizing the availability of cofactors such as NADPH and GTP to increase the production yield. The highest reported yield in Escherichia coli is 35.72 g/L .

化学反応の分析

Types of Reactions: 3’-Fucosyllactose undergoes various chemical reactions, including hydrolysis and glycosylation.

Common Reagents and Conditions: The enzymatic synthesis of 3’-Fucosyllactose typically involves the use of α-1,3-fucosyltransferase and substrates like GDP-L-fucose and lactose. The reaction conditions are optimized to enhance the enzyme’s activity and stability .

Major Products: The primary product of these reactions is 3’-Fucosyllactose itself, which can be further purified and used in various applications .

科学的研究の応用

3’-Fucosyllactose has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.

Biology: It plays a crucial role in modulating gut microbiota and enhancing immune function.

Industry: It is used in the production of infant formula to mimic the beneficial effects of human milk.

作用機序

3’-Fucosyllactose exerts its effects primarily through its interaction with gut microbiota. It serves as a prebiotic, selectively promoting the growth of beneficial bacteria. It also modulates immune responses by influencing the secretion of cytokines and enhancing the function of regulatory T cells .

類似化合物との比較

2’-Fucosyllactose: Another HMO with a similar structure but with fucose attached to the C-2 position of galactose.

Difucosyllactose: Contains two fucose residues attached to lactose.

Lacto-N-tetraose: A tetrasaccharide HMO with different glycosidic linkages.

Uniqueness: 3’-Fucosyllactose is unique in its specific glycosidic linkage and its distinct biological functions. While 2’-Fucosyllactose is more abundant in human milk, 3’-Fucosyllactose has unique immunomodulatory properties that make it valuable for specific applications .

特性

CAS番号 |

24667-52-5 |

|---|---|

分子式 |

C18H32O15 |

分子量 |

488.4 g/mol |

IUPAC名 |

(2S,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16?,17-,18-/m0/s1 |

InChIキー |

AUNPEJDACLEKSC-ZAYDSPBTSA-N |

異性体SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)

![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)

![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/structure/B15342067.png)